molecular formula C20H20ClNO2 B5065958 8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline

Cat. No. B5065958
M. Wt: 341.8 g/mol
InChI Key: BXRAFZMNPMLERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline” is a chemical compound that belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring . This compound also contains a chlorophenoxy group, which is a common moiety in various herbicides .


Molecular Structure Analysis

The molecular formula of this compound is C20H20ClNO2 . It has a molecular weight of 341.831 Da . The structure includes a quinoline moiety, a butoxy group, and a chlorophenoxy group .

Mechanism of Action

The mechanism of action is not clear without specific biological or pharmacological studies. If this compound acts similarly to other chlorophenoxy compounds, it might interfere with plant growth hormones, causing uncontrolled, rapid growth .

properties

IUPAC Name

8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-15-7-8-16-5-4-6-19(20(16)22-15)24-14-3-2-13-23-18-11-9-17(21)10-12-18/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRAFZMNPMLERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(4-Chlorophenoxy)butoxy]-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.